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Compound of Interest

Compound Name: Ziprasidone N-oxide-d8
Cat. No.: B12415759
Get Quote
\ J

Part 1: Chemical Identity & Nomenclature

Status: Specialized Deuterated Metabolite Standard Primary Application: Internal Standard (1S)
for LC-MS/MS quantification of Ziprasidone N-oxide; Metabolic Stability Studies.

Unlike the parent drug Ziprasidone or its primary deuterated analog (Ziprasidone-d8), the
specific N-oxide-d8 variant is a highly specialized research chemical often synthesized on-
demand. Consequently, it does not currently possess a globally assigned CAS number in public
registries (e.g., CAS Common Chemistry). Researchers must rely on composite identifiers
derived from the parent structures.

Core Identifiers
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Parameter Technical Specification

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-
Chemical Name piperazinyl-d8]ethyl]-6-chloro-1,3-dihydro-2H-
indol-2-one

_ 188797-76-4 (Reference for non-deuterated
Parent N-Oxide CAS

form)
Parent Drug CAS 146939-27-7 (Ziprasidone Free Base)
Molecular Formula C21H13DsCIN4O2S
] 436.99 g/mol (Calculated based on d8 isotope
Molecular Weight )
enrichment)
Exact Mass ~436.16 g/mol

Typically = 99% deuterated forms (d1-d8); dO

Isotopic Purit
P Y contribution < 0.5%

DMSO (Slightly), Methanol (Very slightly, often

Solubilit
Y requires warming)

Structural Derivation

The deuterium labeling (d8) is typically located on the piperazine ring. This placement is
strategic: it is metabolically stable against the primary oxidative pathways (which attack the
ethyl linker or the benzisothiazole ring) and avoids "washout" via proton exchange in protic
solvents.

SMILES (Canonical dO Parent):
CIC1=C(CC(=0O)N2)C2=CC=C1CCN3(0O)CCN(C4=NSC5=CC=CC=C54)CC3 (Note: The d8
variant replaces the 8 piperazine protons with deuterium)

Part 2: Critical Analytical Challenges (The "In-
Source" Phenomenon)

As a Senior Application Scientist, | must highlight the single most critical failure mode when
analyzing this compound: In-Source Reduction.
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The Mechanism of Failure

N-oxide metabolites are thermally labile. In the high-temperature environment of an
Electrospray lonization (ESI) source, Ziprasidone N-oxide can lose its oxygen atom, reverting
to the parent Ziprasidone molecule before mass filtration.

e Reaction:[M+16]+ (N-oxide) + Heat — [M]+ (Parent) + O

+ Consequence: If the N-oxide and the Parent drug are not chromatographically separated, the
“reduced" N-oxide signal will add to the Parent drug signal.

+ Result: False elevation of Parent drug concentration (PK data corruption).

The Solution: Chromatographic Resolution

You cannot rely solely on Mass Spectrometry (MS/MS) selectivity (MRM transitions) because
the artifact ion has the exact same m/z and fragmentation pattern as the parent. You must
separate them in the time domain (LC).

Part 3: Visualization of Metabolic & Analytical Logic

The following diagram illustrates the structural relationship, the specific site of deuteration, and
the critical "In-Source Reduction" pathway that necessitates rigorous chromatography.

LC-MS/MS Quantification Strategy

Ziprasidone-d8 Chemci)cgé St}’"theSis Ziprasidone N-Oxide-d8
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Figure 1: Relationship between Ziprasidone, its N-oxide metabolite, and the deuterated
standards. The red dotted line indicates the thermal artifact that mimics the parent drug.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed to ensure stability of the N-oxide and prevent the "In-Source
Reduction" artifact.

Stock Solution Preparation

e Solvent: Dissolve Ziprasidone N-oxide-d8 in DMSO. Do not use pure methanol as the
primary solvent for the stock, as solubility is poor and precipitation can occur upon freezing.

» Light Sensitivity: Ziprasidone and its derivatives are photosensitive. All operations must be
performed under yellow light or in amber glassware wrapped in foil.

o Storage: -80°C. Stability is generally <6 months due to potential N-oxide deoxygenation over
time.

LC-MS/MS Method Parameters

e Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl, 2.1 x 100 mm, 3.5 pm).

o Reasoning: Phenyl columns often provide better selectivity for aromatic N-oxides
compared to standard C18.

» Mobile Phase:
o A: 10 mM Ammonium Acetate in Water (pH 4.5 - 5.5).
o B: Acetonitrile.[1][2]

o Note: Avoid high pH (>8). N-oxides are generally stable at neutral/acidic pH, but high pH
can alter retention behavior significantly.

e Gradient:

o Hold low %B (e.g., 10%) for 0.5 min to divert salts.
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o Ramp to 90% B over 4-5 minutes.

o Crucial: Ensure the N-oxide elutes before the parent Ziprasidone. N-oxides are more polar
and typically elute earlier on Reverse Phase.

e Mass Spectrometry (ESI+):

o Source Temp: Keep as low as possible (e.g., 350°C - 450°C) to minimize thermal
reduction.

o MRM Transitions:
» Ziprasidone N-oxide-d8: 437.0 — 202.1 (Fragment retaining d8-piperazine).

» Ziprasidone N-oxide (d0): 429.0 — 194.1.

System Suitability Test (SST)

Before running samples, inject a mixture of Ziprasidone (Parent) and Ziprasidone N-oxide.
e Requirement: Baseline resolution (Rs > 1.5).

 Validation: Monitor the Parent MRM channel (413 -> 194) while injecting pure N-oxide. If you
see a peak at the N-oxide retention time in the Parent channel, your source temperature is
too high (In-Source Fragmentation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Ziprasidone N-oxide-d8
Characterization & Application]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12415759/docs#technical-guide-ziprasidone-n-oxide-
d8-characterization-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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